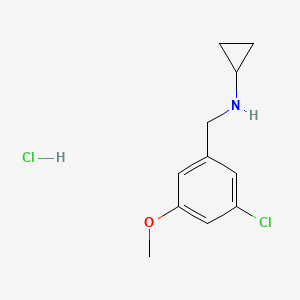

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride

Description

N-(3-Chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a benzyl substituent modified by chloro (-Cl) and methoxy (-OCH₃) groups at the 3- and 5-positions of the aromatic ring, respectively. The cyclopropane moiety is a common feature in bioactive molecules due to its unique stereoelectronic properties, which can enhance binding affinity to biological targets . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOFSWBBYLXJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride typically involves multiple steps. One common approach is the reaction of 3-chloro-5-methoxybenzaldehyde with cyclopropanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions using continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and pressure are optimized to achieve the highest possible purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding amine oxide.

Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide or alkoxide ions can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of derivatives with different substituents at the chloro or methoxy positions.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride features a cyclopropanamine moiety linked to a chloromethoxybenzyl group. The synthesis typically involves the nucleophilic substitution of 3-chloro-5-methoxybenzyl chloride with cyclopropylamine, often facilitated by a base such as sodium hydroxide under reflux conditions. This method allows for the efficient production of the desired compound, which can be further purified through techniques like crystallization.

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of cyclopropanamine may exhibit anticancer properties. For instance, studies have shown that modifications in the compound's structure can lead to significant inhibition of cancer cell viability, particularly in colorectal cancer models. This suggests potential pathways for developing new anticancer agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can alter cellular functions and responses, making it a candidate for drug development targeting metabolic disorders.

Biological Studies

- Receptor Interaction : N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride may interact with various biological receptors, influencing signaling pathways related to cell growth and proliferation. Understanding these interactions is crucial for exploring its therapeutic potential.

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Case Study 1: Anticancer Screening

A study focused on cyclopropanamine derivatives demonstrated that N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride could induce cell cycle arrest in cancer cells. This was evidenced by its ability to significantly reduce cell viability in colorectal cancer models, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Research on similar compounds has shown that structural modifications can lead to varying degrees of kinase inhibition. Understanding these structure-activity relationships is essential for optimizing N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride for enhanced efficacy against specific molecular targets.

Mechanism of Action

The mechanism by which N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

Biological Activity

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride can be represented as follows:

This compound features a cyclopropanamine core substituted with a chloromethoxybenzyl group, which is crucial for its biological activity.

Inhibition Studies

Recent studies have demonstrated that N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride exhibits significant inhibitory effects on various biological targets. For example, it has been shown to inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways related to appetite regulation and pain modulation. The compound's IC50 values in these assays indicate its potency as an inhibitor, with values reported in the low micromolar range .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the cyclopropanamine scaffold can enhance biological activity. For instance, substituents on the benzyl ring, such as methoxy and chloro groups, significantly influence the compound's interaction with its target enzymes. The introduction of various alkyl or aryl groups at specific positions has been correlated with increased potency and selectivity .

| Substituent | IC50 (µM) | Effect on Activity |

|---|---|---|

| No substitution | 10.5 | Baseline activity |

| 3-Chloro | 1.2 | Significant increase in activity |

| 5-Methoxy | 0.8 | Enhanced binding affinity |

Pharmacological Effects

The pharmacological profile of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride suggests multiple therapeutic applications:

- Anti-inflammatory : The compound has demonstrated anti-inflammatory properties in cellular models, particularly through the inhibition of NF-κB signaling pathways .

- Analgesic : Its ability to modulate pain-related pathways indicates potential use as an analgesic agent.

- Neuroprotective : Preliminary findings suggest neuroprotective effects, possibly through the modulation of lipid signaling pathways associated with neuroinflammation.

Case Studies

Several case studies have explored the effects of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride in vivo:

- Model Organism Studies : In murine models, administration of the compound resulted in reduced pain responses and improved recovery from inflammatory challenges.

- Cell Culture Experiments : Human cell lines treated with the compound showed decreased expression of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural identity of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

- 1H/13C NMR : Assign peaks for the cyclopropane ring (δ ~1.0–2.5 ppm for protons; δ ~10–20 ppm for carbons) and the aromatic region (δ ~6.5–7.5 ppm for protons on the 3-chloro-5-methoxybenzyl group). The methoxy group typically appears at δ ~3.8 ppm .

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% by area under the curve) .

- Verification : Compare retention times and spectral data to certified reference standards, as emphasized in USP protocols for structurally similar hydrochlorides .

Q. How can researchers ensure the compound’s purity during synthesis?

- Key Steps :

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors (e.g., 3-chloro-5-methoxybenzyl chloride).

- Loss on Drying : Follow USP guidelines by drying at 105°C to constant weight; acceptable moisture content ≤1.0% .

- Impurity Profiling : Employ liquid chromatography-mass spectrometry (LC-MS) to detect byproducts like N-oxide derivatives or residual solvents .

Q. What are the stability considerations for long-term storage of this compound?

- Storage Conditions : Preserve in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the cyclopropane ring or degradation of the methoxy group .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach :

- Solvent Screening : Test solubility in DMSO, methanol, and phosphate-buffered saline (PBS) at varying pH (4–8) due to the hydrochloride salt’s pH-dependent ionization .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may explain discrepancies in bioavailability studies .

- Case Study : A 2021 study on structurally analogous hydrochlorides found that aggregation in PBS (pH 7.4) reduced apparent solubility by 30% .

Q. What experimental strategies are recommended to study the compound’s metabolic stability in vitro?

- Methodology :

- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., oxidative dechlorination or O-demethylation) .

- Cytochrome P450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters) based on the benzylcyclopropanamine scaffold .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy position) with activity data from in vitro assays to prioritize synthetic targets .

- Validation : Synthesize top-ranked derivatives and validate binding affinity via surface plasmon resonance (SPR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.